4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.14 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a pyridine ring attached to the pyrrolidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by reduction and cyclization to form the pyrrolidine ring . The pyridine ring can then be introduced through a cross-coupling reaction with appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activity.
Pyrrolizines: Another class of compounds with a similar nitrogen-containing ring structure but distinct pharmacological properties.
Prolinol derivatives: These compounds feature a hydroxyl group on the pyrrolidine ring, leading to different chemical reactivity and biological effects.
Uniqueness
4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to engage in diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJJVPPUGBZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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